N-Cyclobutyl-2-fluoro-5-iodobenzamide
Description
N-Cyclobutyl-2-fluoro-5-iodobenzamide is a benzamide derivative featuring a cyclobutyl group attached to the nitrogen atom and halogen substituents (fluoro at position 2, iodo at position 5) on the benzene ring. Benzamide derivatives are often explored in pharmaceutical research for their bioactivity, particularly in oncology and neurology, due to their ability to modulate protein interactions and enzyme functions .
Properties
IUPAC Name |
N-cyclobutyl-2-fluoro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIYGGPCIKPVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-fluoro-5-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluoro-5-iodobenzoic acid with cyclobutylamine under appropriate conditions.
Cyclobutylation: The cyclobutyl group is introduced via nucleophilic substitution, where cyclobutylamine reacts with the benzamide intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo substitution reactions, such as Suzuki-Miyaura coupling, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various aryl and alkyl derivatives depending on the substituents introduced.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
N-Cyclobutyl-2-fluoro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-fluoro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its biological activity. The cyclobutyl group may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzoxazole Rings: Compounds with benzoxazole (e.g., ) exhibit rigid structures, which may enhance target binding but reduce solubility.
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